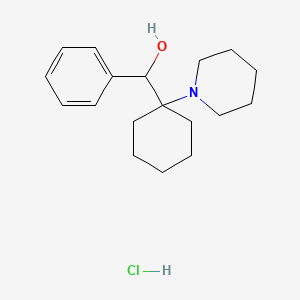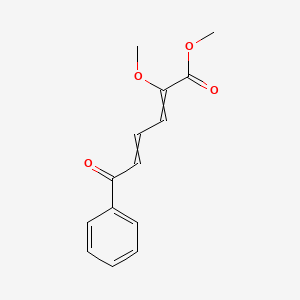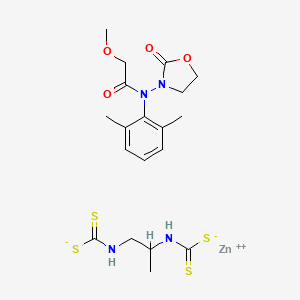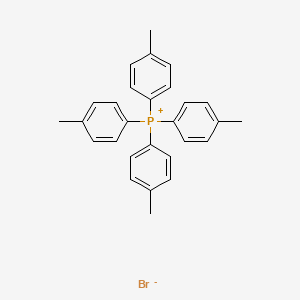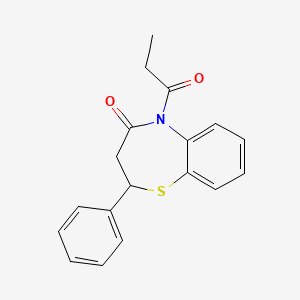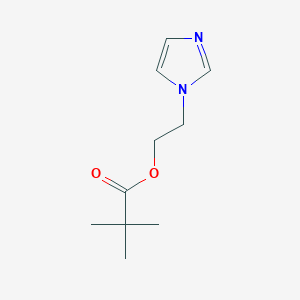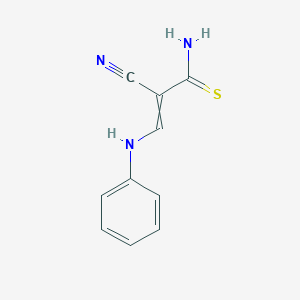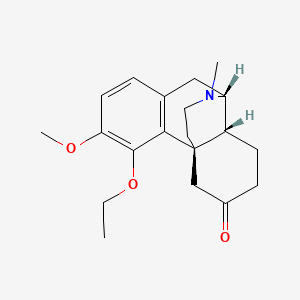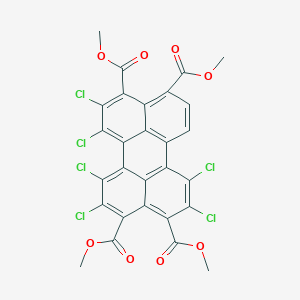![molecular formula C13H13N5O2 B14339738 4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine](/img/structure/B14339738.png)
4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science. This particular compound is characterized by the presence of two methyl groups at positions 4 and 6 of the pyrimidine ring, and a hydrazinyl group substituted with a 4-nitrobenzylidene moiety at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized using a ZnCl₂-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the pyrimidine core with hydrazine hydrate under reflux conditions.
Substitution with 4-Nitrobenzylidene: The final step involves the condensation of the hydrazinyl-substituted pyrimidine with 4-nitrobenzaldehyde in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Substitution: The methyl groups on the pyrimidine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sodium dichromate.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: 4,6-dimethyl-2-[(2E)-2-(4-aminobenzylidene)hydrazinyl]pyrimidine.
Reduction: Azo derivatives.
Substitution: Halogenated pyrimidine derivatives.
Scientific Research Applications
4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of novel therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules such as DNA and proteins.
Material Science: It can be employed in the design of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine involves its interaction with specific molecular targets. The nitrobenzylidene moiety can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The pyrimidine core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4,6-dimethylpyrimidine
- 4,6-dimethyl-2-pyrimidinamine
- 4,6-dimethyl-2-aminopyrimidine
Uniqueness
4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine is unique due to the presence of the 4-nitrobenzylidene moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s ability to interact with biological targets and increases its potential as a therapeutic agent.
Properties
Molecular Formula |
C13H13N5O2 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
4,6-dimethyl-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-2-amine |
InChI |
InChI=1S/C13H13N5O2/c1-9-7-10(2)16-13(15-9)17-14-8-11-3-5-12(6-4-11)18(19)20/h3-8H,1-2H3,(H,15,16,17)/b14-8+ |
InChI Key |
DHLTVCOJWRVFQV-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=CC2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


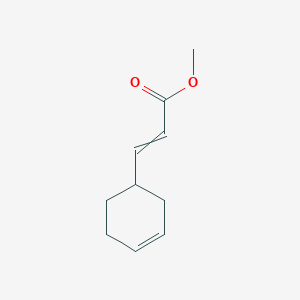
![Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]-](/img/structure/B14339660.png)

